molecular formula C13H18F3N3O4S2 B167628 Penflutizide CAS No. 1766-91-2

Penflutizide

Cat. No. B167628
CAS RN: 1766-91-2
M. Wt: 401.4 g/mol
InChI Key: AKHXXQAIVSMYIS-UHFFFAOYSA-N
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Description

Penflutizide is a thiazide diuretic drug, which is a Na±Cl- symport inhibitor . It has been shown to have a high potency to photooxidize lipids . The molecular formula of Penflutizide is C13H18F3N3O4S2 .


Molecular Structure Analysis

Penflutizide has a molecular formula of C13H18F3N3O4S2, an average mass of 401.425 Da, and a monoisotopic mass of 401.069092 Da . A chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Scientific Research Applications

Cancer Therapy

Penflutizide, as part of the diphenylbutylpiperidine class of antipsychotic drugs, has shown promising applications in cancer therapy. Research indicates that these compounds, including Penflutizide, are potent inhibitors of dopamine D2 receptors and calcium channels. Epidemiological data suggest a lower incidence of certain types of cancer, such as respiratory, prostate, and bladder cancers, among patients treated with these antipsychotics. Furthermore, these compounds have been observed to inhibit cancer cell proliferation across various types, including melanoma, lung carcinoma, breast cancer, and others. They induce apoptosis, suppress metastasis, and may act synergistically with existing chemotherapeutic agents. Notably, Penflutizide's cytotoxic activity is selective for dividing cells, making it a promising anti-cancer agent (Shaw, Srivastava, & Srivastava, 2019).

Mechanism of Action in Cancer Therapy

Penflutizide, among other psychotropic drugs, has demonstrated significant cytotoxic activity in various cancer cell lines. This activity is linked to its effect on mitochondrial and lysosomal compartments. In particular, Penflutizide causes mitochondrial membrane depolarization and induces phospholipidosis, suggesting a disruption of mitochondrial and lysosomal function as a mechanism of its anti-cancer activity. This dual targeting of lysosomes and mitochondria offers a new therapeutic approach for cancers, especially those resistant to apoptosis (Varalda et al., 2020).

Leukemia Treatment

Penflutizide has also been studied for its effect on acute myeloid leukemia (AML), a cancer where chemotherapy remains the primary treatment. It has been found to exert oncostatic effects on various solid tumors and induces apoptosis and autophagy in AML cells. Penflutizide's mechanism involves the activation of protein phosphatase 2A (PP2A), suppressing Akt and MAPK activities, and augmenting intracellular ROS levels, critical for its induced autophagic response. This provides a rationale for using Penflutizide as a PP2A activator in AML treatment, and its combination with an autophagy inhibitor may be a novel strategy for treating AML (Wu et al., 2019).

properties

IUPAC Name

1,1-dioxo-3-pentyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O4S2/c1-2-3-4-5-12-18-9-6-8(13(14,15)16)10(24(17,20)21)7-11(9)25(22,23)19-12/h6-7,12,18-19H,2-5H2,1H3,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHXXQAIVSMYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048815
Record name Penflutizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penflutizide

CAS RN

1766-91-2
Record name Penflutizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1766-91-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penflutizide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penflutizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penflutizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENFLUTIZIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
H Fujita, I Matsuo - Photochemistry and photobiology, 1985 - Wiley Online Library
… M solution of penflutizide or benzylhydrochlorothiazide in 20% DMF and of methichlothiazide … Penflutizide was the most phototoxic and trichlormethiazide was much less active than the …
Number of citations: 12 onlinelibrary.wiley.com
G Blaschke, J Maibaum - Journal of pharmaceutical sciences, 1985 - Elsevier
… The enantiomers of the benzothiadiazines penflutizide (2a) and bendroflumethiazide (2b) in high optical purity, as well as enriched (+)-buthiazide (2j) were obtained by repeated …
Number of citations: 25 www.sciencedirect.com
H Fujita, I Matsuo - Chemico-biological interactions, 1988 - Elsevier
Plasmid pBR 322 was subjected to UV-A irradiation in the presence of photosensitive drugs, ie, phenothiazines [chlorpromazine hydrochloride (CPZ), promethazine hydrochloride (PMZ…
Number of citations: 28 www.sciencedirect.com
I Matsuo, H Fujita, K Hayakawa, M Ohkido - Journal of investigative …, 1986 - Elsevier
We examined the lipid peroxidative potency and photohemolytic activity of thiazide diuretics, especially penflutizide (PFZ), to determine the molecular mechanism of thiazide …
Number of citations: 35 www.sciencedirect.com
X Humbert, C Dolladille, B Chrétien, M Sassier… - Journal of the American …, 2020 - jaad.org
To the Editor: We read with interest the article by Pedersen et al, 1 who studied the association between hydrochlorothiazide (HTZ) use and the risk of nonmelanoma skin cancer (NMSC…
Number of citations: 11 www.jaad.org
E Selvaag - Naunyn-Schmiedeberg's archives of pharmacology, 1997 - Springer
The NHIK 3025 cell line (Norsk Hydro Institutt for Kreftforskning), a human in situ carcinoma of the cervix cell line, was used to investigate the thiazides bemetizide, bendroflumethiazide, …
Number of citations: 7 link.springer.com
DP Uzunov, I Zivkovich, WH Pirkle… - Journal of …, 1995 - Wiley Online Library
The direct analytical and semipreparative high‐performance liquid chromatographic (HPLC) resolution of the enantiomers of IDRA 21 [1, 7‐chloro‐3‐methyl‐3,‐4‐dihydro‐2H‐1,2,4‐…
Number of citations: 48 onlinelibrary.wiley.com
K Krause, M Girod, B Chankvetadze… - … of Chromatography A, 1999 - Elsevier
Enantioseparations of chiral compounds with different structures (β-blockers, benzodiazepines, diuretica, etc.) were performed in fused-silica capillaries packed with silica gel which …
Number of citations: 166 www.sciencedirect.com
E Selvaag - Journal of Toxicology: Cutaneous and Ocular …, 1997 - Taylor & Francis
The sulfonamide-derived oral antidiabetic agents chlorpropamide, glibenclamide, glipizide, gliquidone, glymidine, tolazamide, and tolbutamide, and the diuretics bemetizide, …
Number of citations: 6 www.tandfonline.com
E Selvaag - Photodermatology, Photoimmunology & …, 1996 - Wiley Online Library
… Matsuo and co-workers induced phototoxic hemolysis in the presence of benzylhydrochlorothiazide, hydrochlorothiazide, methiclothiazide, and penflutizide (10). Johnson and co…
Number of citations: 5 onlinelibrary.wiley.com

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